N-Fmoc-L-threonine Allyl Ester
Description
Contextualizing Fmoc-Protected Amino Acid Derivatives in Modern Organic Chemistry
The development of complex molecules, especially peptides, relies heavily on the strategic use of protecting groups. wikipedia.org These molecular shields temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring that the amino acids link together in the desired sequence. openaccessjournals.comthermofisher.com
The synthesis of peptides, which are chains of amino acids, has undergone significant evolution. Early methods in the mid-20th century, often referred to as classical or solution-phase synthesis, laid the groundwork for this field. nih.gov A major breakthrough was the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield, which revolutionized the field by anchoring the growing peptide chain to a solid support. nih.govspcmc.ac.in
Initially, the Boc (tert-butyloxycarbonyl) protecting group was widely used in SPPS. nih.govamericanpeptidesociety.org However, the harsh acidic conditions required to remove the Boc group could sometimes damage the peptide chain. spcmc.ac.inamericanpeptidesociety.org This led to the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group by Carpino and Han in 1970. nih.govnih.gov The Fmoc group is advantageous because it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638), which is compatible with a wider range of sensitive peptide sequences. americanpeptidesociety.orgwikipedia.org This "Fmoc/tBu" strategy, where the Fmoc group protects the N-terminus and acid-labile tert-butyl (tBu) groups protect the amino acid side chains, has become a dominant method in modern peptide synthesis. americanpeptidesociety.orgiris-biotech.de
The introduction of allyl-based protecting groups provided a further layer of sophistication, enabling even more complex synthetic designs. nih.govthermofisher.com These groups are stable under the conditions used to remove both Fmoc and Boc groups but can be selectively cleaved using palladium catalysts. nih.govacsgcipr.org
Orthogonal protecting group chemistry is a cornerstone of modern multi-step organic synthesis. jocpr.comfiveable.me It involves the use of multiple protecting groups in a single molecule, each of which can be removed under specific conditions without affecting the others. jocpr.comfiveable.menih.gov This strategy provides chemists with precise control over which part of a molecule reacts and when, which is crucial for the synthesis of complex molecules with multiple reactive sites. jocpr.com
The combination of Fmoc, tBu, and allyl protecting groups is a powerful example of an orthogonal system. thermofisher.comfiveable.menih.gov For instance, the Fmoc group can be removed with a base, the tBu group with an acid, and the allyl group with a palladium catalyst. iris-biotech.denih.govgoogle.com This orthogonality is particularly valuable in solid-phase peptide synthesis for creating complex structures like cyclic or branched peptides, as it allows for selective deprotection and modification of specific sites on the growing peptide chain while it is still attached to the solid support. nih.govnih.govnih.gov
Definition and Chemical Nomenclature of N-Fmoc-L-threonine Allyl Ester
This compound is a derivative of the amino acid L-threonine where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is protected as an allyl ester. nih.govechemi.com
| Property | Value |
| Molecular Formula | C22H23NO5 nih.govechemi.comalfa-chemistry.com |
| Molecular Weight | 381.42 g/mol echemi.comalfa-chemistry.com |
| CAS Number | 136523-92-7 nih.govechemi.com |
The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate. nih.govalfa-chemistry.com This name precisely describes the molecular structure, including the stereochemistry of the threonine backbone.
In scientific literature and chemical catalogs, this compound is often referred to by several synonyms and abbreviations for convenience.
| Common Name/Abbreviation |
| This compound nih.govechemi.com |
| Fmoc-Thr-OAll echemi.com |
| Fmoc-L-Thr-OAllyl echemi.com |
| Fmoc-Thr(OH)-OAll echemi.com |
| N-(9-Fluorenylmethoxycarbonyl)threonine Allyl Ester nih.govechemi.com |
| L-Threonine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propen-1-yl ester nih.govechemi.com |
Scope and Objectives of the Research Outline
This article provides a focused overview of the chemical compound this compound. The primary objective is to detail its significant roles in modern chemical synthesis, based on established and emerging research findings. The scope is strictly limited to the chemical properties, synthesis, and applications of this specific compound within the outlined sections.
The research outline is structured to guide the reader through the fundamental importance of this compound, beginning with its foundational role as a building block in the well-established field of peptide synthesis. It then explores its specialized and critical utility in the more complex area of glycopeptide synthesis and carbohydrate chemistry, highlighting how its unique features facilitate the construction of these biologically important molecules. Finally, the outline touches upon the emerging applications of this versatile compound in the broader context of complex molecule construction, showcasing its potential beyond traditional peptide chemistry.
The content is intended to be scientifically rigorous and informative, presenting detailed research findings and relevant data in a clear and organized manner. By adhering strictly to the provided outline, this article aims to deliver a comprehensive yet concise resource for researchers and students interested in the synthetic applications of this compound.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 136523-92-7 cymitquimica.comnih.govglentham.comalfa-chemistry.com |
| Molecular Formula | C22H23NO5 nih.govalfa-chemistry.com |
| Molecular Weight | 381.42 g/mol glentham.comalfa-chemistry.com |
| IUPAC Name | prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate nih.gov |
| Appearance | Off-White Solid e-biochem.com |
| Solubility | Dichloromethane (B109758) e-biochem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCMMPBFKKXPV-VLIAUNLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467098 | |
| Record name | N-Fmoc-L-threonine Allyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136523-92-7 | |
| Record name | N-Fmoc-L-threonine Allyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Fmoc L Threonine Allyl Ester
General Principles of Fmoc Protection in Amino Acid Derivatization
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, primarily serving as a temporary protecting group for the α-amino function of amino acids. chempep.comlifetein.com Its utility stems from its unique cleavage condition; it is stable under acidic conditions but readily removed by treatment with a mild base, such as a solution of piperidine (B6355638) in an organic solvent. lifetein.com This characteristic establishes an orthogonality with other protecting groups, like the acid-labile tert-butyloxycarbonyl (Boc) group, allowing for selective deprotection strategies in complex syntheses. chempep.com The Fmoc group's strong UV absorbance is another significant advantage, facilitating the real-time monitoring of reaction progress during automated peptide synthesis.
Reagents and Reaction Conditions for Fmoc Introduction
The introduction of the Fmoc group onto the α-amino group of L-threonine is typically achieved through acylation. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). researchgate.net The reaction is generally performed in a biphasic solvent system, such as a mixture of water and an organic solvent like acetone (B3395972) or dioxane, under weakly alkaline conditions. researchgate.net A mild base, commonly sodium bicarbonate or sodium carbonate, is used to neutralize the acid generated during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.
The reaction is often initiated at a reduced temperature (around 0-5°C) and then allowed to warm to room temperature to ensure controlled acylation and minimize side reactions. While both Fmoc-Cl and Fmoc-OSu are effective, Fmoc-OSu is often preferred due to its greater stability, which leads to more controllable reaction conditions and fewer side products.
Table 1: Common Reagents and Conditions for Fmoc Protection
| Parameter | Details |
|---|---|
| Fmoc Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Amino Acid | L-threonine |
| Solvent System | Aqueous-organic mixture (e.g., Water-Acetone, Water-Dioxane) |
| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Several hours to overnight |
Regioselectivity and Stereochemical Control in Fmoc Derivatization
A critical aspect of the Fmoc derivatization of L-threonine is achieving high regioselectivity. L-threonine possesses two nucleophilic sites: the α-amino group and the side-chain hydroxyl group. Under the standard weakly basic reaction conditions, the α-amino group is significantly more nucleophilic than the secondary hydroxyl group. This difference in reactivity ensures that the acylation occurs preferentially at the nitrogen atom, yielding the desired N-Fmoc-L-threonine with high selectivity.
Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount. The reaction conditions for Fmoc introduction are sufficiently mild to prevent epimerization, the process where the stereochemistry of a chiral center is inverted. mdpi.com Therefore, starting with L-threonine ensures the formation of N-Fmoc-L-threonine, preserving the natural stereoconfiguration of the amino acid. Analytical methods such as chiral high-performance liquid chromatography (HPLC) can be employed to confirm the enantiomeric purity of the final product. caltech.edunih.gov
Esterification Strategies for Allyl Moiety Introduction
Following the successful protection of the amino group, the next step in synthesizing N-Fmoc-L-threonine Allyl Ester is the esterification of the carboxylic acid terminus. The allyl ester serves as a protecting group for the carboxyl function and is particularly valuable due to its unique deprotection conditions. It is stable to both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, but can be selectively cleaved under mild conditions using palladium catalysis. peptide.comgoogle.com This three-way orthogonality is highly advantageous in the synthesis of complex peptides and other natural products.
Direct Esterification Approaches (e.g., Fischer Esterification)
Direct esterification represents the most straightforward method for introducing the allyl moiety. This approach, analogous to the classic Fischer esterification, involves reacting N-Fmoc-L-threonine with an excess of allyl alcohol in the presence of a strong acid catalyst. semanticscholar.org Common catalysts for this transformation include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). mdpi.comgoogle.com The reaction is typically heated to drive the equilibrium towards the formation of the ester by removing the water produced as a byproduct. Given that the Fmoc group is stable to acidic conditions, this method is a viable and direct route to the desired product. chempep.com
Activated Ester Methods and Coupling Reagents
Alternatively, the carboxylic acid of N-Fmoc-L-threonine can be activated to facilitate the reaction with allyl alcohol, which is a less potent nucleophile than an amine. This is a common strategy in peptide synthesis that can be adapted for ester formation. The activation is achieved using coupling reagents, which convert the carboxylic acid into a more reactive intermediate.
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group to form a highly reactive O-acylisourea intermediate. peptide.comiris-biotech.de This intermediate then reacts with allyl alcohol to form the ester. To enhance efficiency and suppress side reactions, this reaction is often catalyzed by the addition of 4-(dimethylamino)pyridine (DMAP). peptide.com
Aminium/Uronium and Phosphonium (B103445) Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators. merckmillipore.combachem.com They react with the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form an activated ester intermediate which readily reacts with allyl alcohol. creative-peptides.comresearchgate.net
These methods are typically carried out at room temperature and are known for their high yields and clean reaction profiles.
Table 2: Comparison of Esterification Strategies
| Method | Reagents | Catalyst/Additive | Key Features |
|---|---|---|---|
| Direct Esterification | Allyl Alcohol | Strong Acid (e.g., H₂SO₄) | Simple, requires acid-stable protecting groups. |
| Carbodiimide Method | Allyl Alcohol, DCC or DIC | DMAP | Mild conditions, high yield. |
| Aminium/Phosphonium Method | Allyl Alcohol, HBTU, HATU, or PyBOP | Base (e.g., DIPEA) | Very efficient, fast reactions, low racemization. peptide.combachem.com |
Solvent Systems and Catalysis for Allyl Ester Formation
The choice of solvent is crucial for the success of the esterification reaction. For direct, acid-catalyzed esterifications, an inert solvent that can tolerate acidic conditions, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), may be used, or allyl alcohol itself can serve as the solvent. google.com
For methods involving coupling reagents, anhydrous aprotic solvents are required to prevent the hydrolysis of the activated intermediates. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly employed solvents due to their ability to dissolve the reactants and their inertness under the reaction conditions. chempep.com
As mentioned, catalysis plays a key role, particularly in activated ester methods. While strong acids catalyze direct esterification, nucleophilic catalysts like DMAP are essential for carbodiimide-mediated reactions to proceed at a reasonable rate. peptide.com In the case of aminium/uronium and phosphonium salt activations, a tertiary amine base such as DIPEA is required to deprotonate the carboxylic acid and facilitate the formation of the active species. merckmillipore.com
One-Pot and Multi-Step Synthetic Sequences for this compound
The preparation of this compound can be approached via multi-step sequences, which allow for the isolation and purification of intermediates, or through more streamlined one-pot procedures that enhance operational efficiency.
Multi-Step Synthesis:
A conventional and reliable method for synthesizing this compound involves a two-step process. This approach provides clear control over each chemical transformation.
N-Fmoc Protection of L-threonine: The first step is the protection of the amino group of L-threonine. This is typically accomplished by reacting L-threonine with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in a basic aqueous solution (e.g., using sodium bicarbonate or sodium carbonate). The reaction selectively acylates the amino group, leaving the carboxylic acid and the side-chain hydroxyl group intact. The resulting N-Fmoc-L-threonine is then isolated, often through acidification and extraction, and purified by crystallization.
Allyl Esterification: The purified N-Fmoc-L-threonine is subsequently esterified. A common method involves the reaction with allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, acid-catalyzed esterification can be employed, for instance, by reacting N-Fmoc-L-threonine with allyl alcohol using a strong acid catalyst like sulfuric acid. google.com This step converts the carboxylic acid moiety into an allyl ester, yielding the final product, which is then purified, typically via column chromatography or recrystallization.
One-Pot Synthesis:
One-pot syntheses offer a more efficient alternative by reducing the number of operational steps, minimizing waste, and saving time. While less specifically documented for this exact molecule, a plausible one-pot strategy can be extrapolated from established methodologies for similar compounds. nih.govbeilstein-journals.org
Comparative Analysis of Synthetic Routes for Yield and Efficiency
The following table provides a comparative overview of the two synthetic approaches:
| Feature | Multi-Step Synthesis | One-Pot Synthesis |
| Number of Steps | Two or more distinct synthetic operations | Single continuous sequence |
| Intermediate Isolation | Yes, intermediate is isolated and purified | No, avoids intermediate isolation |
| Typical Overall Yield | Moderate to High (60-85%) | Potentially higher due to reduced material loss |
| Reaction Time | Longer | Shorter |
| Solvent/Reagent Usage | Higher | Lower |
| Process Efficiency | Lower step and atom economy | Higher step and atom economy |
| Purity Control | High, due to intermediate purification | Dependent on reaction selectivity |
Deprotection Chemistry of N Fmoc L Threonine Allyl Ester and Its Derivatives
Orthogonal Cleavage of the Allyl Ester
The allyl ester is a valuable C-terminal protecting group in peptide synthesis due to its stability under the basic conditions used for Fmoc removal and the acidic conditions used for the cleavage of many side-chain protecting groups. google.comsigmaaldrich.com This stability allows for the selective deprotection of the allyl ester under neutral conditions, demonstrating its orthogonality to the Fmoc/tBu strategy. google.comresearchgate.net
The cleavage of the allyl ester is most commonly achieved through a palladium(0)-catalyzed allyl transfer reaction. researchgate.netnih.govacsgcipr.org The mechanism involves the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming a π-allyl palladium complex. acsgcipr.org This is followed by the expulsion of the carboxylate anion of the peptide. acsgcipr.org
The resulting coordinated π-allyl cation then reacts with a nucleophilic scavenger, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid. acsgcipr.org A variety of scavengers can be used, with common examples including morpholine, N-methylaniline, and phenylsilane (B129415). researchgate.netpeptide.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). peptide.com Microwave-assisted deprotection has been shown to significantly accelerate the reaction. researchgate.netnih.gov
This method is highly efficient and proceeds under mild, neutral conditions, which are compatible with a wide range of other protecting groups and sensitive functionalities within the peptide chain. google.comacsgcipr.org
Interactive Table: Reagents for Palladium(0)-Catalyzed Allyl Ester Cleavage
| Catalyst | Scavenger | Solvent |
|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | Phenylsilane | Dichloromethane (DCM) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | Morpholine | Tetrahydrofuran (THF) |
Alternative Allyl Cleavage Methods (e.g., NaBH₄ in DMSO)
While palladium-catalyzed reactions are the most prevalent for allyl ester deprotection, alternative methods have been explored for other types of esters. One such method involves the use of sodium borohydride (B1222165) (NaBH₄) in dimethyl sulfoxide (B87167) (DMSO). However, there is no direct evidence in the reviewed literature for the successful application of NaBH₄ in DMSO for the deprotection of N-Fmoc-L-threonine Allyl Ester. This reagent combination is more commonly associated with the reductive cleavage of other ester types or the deallylation of amines.
The chemoselectivity of any alternative deprotection method would be of paramount importance, particularly in the context of a multifunctional molecule like this compound. An ideal reagent must selectively cleave the allyl ester without affecting the base-labile Fmoc group, the threonine side-chain hydroxyl group, or any other protecting groups that may be present in a larger peptide sequence. For instance, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride in methanol, has been shown to chemoselectively cleave benzyl (B1604629) esters in the presence of methyl, ethyl, and tert-butyl esters, as well as benzyl ethers and N-benzylamides organic-chemistry.org. This highlights the potential for borohydride-based reagents to exhibit high chemoselectivity, although their specific applicability to N-Fmoc-amino acid allyl esters remains to be demonstrated.
Selective Deprotection in the Presence of Other Protecting Groups
A key advantage of the allyl ester protecting group is its orthogonality to many other commonly used protecting groups in peptide synthesis biosynth.com. The mild, neutral conditions of palladium-catalyzed deprotection ensure that acid-labile groups such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu), and base-labile groups like Fmoc, remain intact google.comnih.gov. This orthogonality is crucial for the synthesis of complex peptides, allowing for the selective deprotection of the C-terminus for subsequent modifications, such as on-resin cyclization or fragment condensation, without disturbing the protection of the N-terminus or amino acid side chains nih.govnih.gov.
The stability of the allyl group to the conditions used for the removal of other protecting groups is also well-established. For example, the allyl ester is stable to the piperidine (B6355638) solutions used for Fmoc group removal and the strong acids like trifluoroacetic acid (TFA) used for the cleavage of Boc and tBu groups google.comdiva-portal.org. This mutual orthogonality is a defining feature of the Fmoc/allyl protection strategy.
Strategies for Differential Deprotection of Threonine Side Chain
In the synthesis of more complex threonine-containing peptides, it is often necessary to protect the hydroxyl group of the threonine side chain. The choice of protecting group for the threonine side chain, in conjunction with the N-terminal Fmoc and C-terminal allyl ester, allows for strategies of differential deprotection.
A common protecting group for the threonine side chain in Fmoc-based SPPS is the tert-butyl (tBu) ether. The Fmoc-Thr(tBu)-OH building block is commercially available and widely used. The tBu group is stable to the basic conditions used for Fmoc removal and the palladium-catalyzed conditions for allyl ester cleavage. It is, however, readily removed with strong acids such as TFA, typically during the final cleavage of the peptide from the resin sigmaaldrich.com. This allows for a synthetic strategy where the N-terminus can be deprotected and elongated, the C-terminus can be selectively deprotected for modification, and the threonine side chain remains protected until the final deprotection step.
Alternatively, a trityl (Trt) group can be used to protect the threonine side chain. The Trt group is more acid-labile than the tBu group and can be selectively removed under milder acidic conditions, for example, with a dilute solution of TFA in dichloromethane, while the tBu groups remain intact. This would allow for the selective deprotection of the threonine side chain on the resin for site-specific modification, independently of the N-terminal Fmoc group and the C-terminal allyl ester.
The combination of these orthogonal protecting groups provides synthetic chemists with a high degree of flexibility in designing synthetic routes to complex peptides with multiple functional groups that require selective manipulation.
Comparison with Other Threonine Protecting Groups (e.g., tBu, Bzl)
In modern peptide synthesis, particularly utilizing the Fmoc/tBu strategy, the hydroxyl group of threonine is typically protected to prevent undesirable side reactions, such as O-acylation. biosynth.com The most common protecting groups for the threonine side chain are the tert-butyl (tBu) ether and, in Boc-based chemistry, the benzyl (Bzl) ether. iris-biotech.depeptide.com The allyl ester, while more commonly used for C-terminal or side-chain carboxyl group protection, provides an alternative orthogonal strategy. biosynth.comgoogle.com
The key distinction lies in their orthogonality—the ability to remove one protecting group without affecting others. iris-biotech.de The N-terminal Fmoc group is base-labile, typically removed with piperidine. iris-biotech.de The tBu group is highly acid-labile and is cleaved with strong acids like trifluoroacetic acid (TFA), usually during the final cleavage of the peptide from the resin. iris-biotech.de The Bzl group is more robust and requires stronger acid conditions or, more commonly, hydrogenolysis for removal. peptide.com
In contrast, the allyl group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu removal. google.com Its deprotection is achieved under very mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a scavenger like phenylsilane (PhSiH3) or N-methylmorpholine. google.compeptide.comresearchgate.net This unique cleavage condition makes the allyl group fully orthogonal to both Fmoc and tBu/Bzl protecting groups, allowing for selective deprotection on the resin. google.com This is particularly advantageous for complex synthetic schemes, such as the on-resin synthesis of cyclic or branched peptides. researchgate.netsigmaaldrich.com
A significant advantage of allyl deprotection is the avoidance of reactive cationic species. google.com The acid-mediated cleavage of tBu and Bzl groups generates reactive carbocations (e.g., the tert-butyl cation), which can lead to side reactions like the alkylation of sensitive residues such as tryptophan or methionine. peptide.compeptide.com Palladium-catalyzed allyl deprotection proceeds via a different mechanism that does not generate these damaging intermediates. google.com
However, the use of palladium catalysts is not without its challenges. Residual traces of the metal catalyst can sometimes be difficult to remove from the final peptide product. Furthermore, the efficiency of the deprotection can occasionally be sequence-dependent, and in some cases, complete removal of the allyl group has proven difficult. researchgate.net
| Protecting Group | Typical Cleavage Reagent | Mechanism | Orthogonality to Fmoc (Base) | Orthogonality to tBu (TFA) | Key Advantages | Potential Disadvantages |
|---|---|---|---|---|---|---|
| Allyl (Al) | Pd(PPh3)4 / Scavenger (e.g., PhSiH3) | Palladium-catalyzed allylic cleavage | Yes google.com | Yes google.com | Fully orthogonal google.com; Mild, neutral conditions google.com; No reactive carbocations google.com | Potential for catalyst contamination; Deprotection can be sluggish researchgate.net |
| tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | Acidolysis (SN1) | Yes iris-biotech.de | N/A (Cleaved simultaneously) | Standard in Fmoc/tBu strategy iris-biotech.de; High cleavage efficiency | Generates reactive t-butyl cations, potential for side reactions peptide.com |
| Benzyl (Bzl) | H2/Pd or strong acid (e.g., HF) | Hydrogenolysis or Acidolysis | Yes peptide.com | Yes (with Hydrogenolysis) | Stable to TFA peptide.com | Requires strong acid or catalytic hydrogenation; Generates benzyl cations in acid |
Impact on Peptide Chain Elongation
The process of deprotecting a side-chain or C-terminal protecting group mid-synthesis can potentially impact the integrity of the growing peptide chain. The conditions must be mild enough to avoid cleavage of other protecting groups, the peptide-resin linkage, or the peptide bonds themselves.
The palladium-catalyzed deprotection of the allyl ester is performed under conditions that are generally considered non-damaging to the support-bound peptide. google.com The neutral pH and mild reagents used are compatible with the continued elongation of the peptide chain using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. google.comresearchgate.net This allows for subsequent synthetic steps, such as coupling another amino acid or performing an on-resin cyclization, immediately after deprotection and washing. researchgate.net
A key concern during any synthetic step is the potential for side reactions. Acid-catalyzed deprotection of groups like tBu can lead to N-O acyl shifts in serine or threonine-containing peptides. peptide.com While this reaction can be reversed with a base treatment, it represents an undesirable complication. peptide.com The neutral conditions of allyl deprotection largely circumvent this specific side reaction.
The primary impact on peptide chain elongation is therefore positive, as the orthogonality and mildness of allyl group removal allow for specific chemical modifications at the threonine residue without compromising the integrity of the growing peptide chain. This facilitates complex synthetic strategies that would be difficult to achieve with less orthogonal protecting groups. google.comresearchgate.net For example, after the selective deprotection of a threonine allyl ester, the newly freed carboxyl group can be used as an attachment point for branching or for forming a lactam bridge with a side-chain amine, all while the rest of the peptide remains fully protected and anchored to the resin. researchgate.net
Reactivity and Reaction Mechanisms of N Fmoc L Threonine Allyl Ester
Reactivity of the Allyl Ester Moiety
The allyl ester serves as a protecting group for the carboxylic acid function of threonine. Its reactivity is distinct from other common ester protecting groups, offering orthogonal deprotection strategies in peptide synthesis.
The allyl ester group is susceptible to nucleophilic attack, most notably in the presence of a palladium(0) catalyst. acsgcipr.org This method of deprotection is highly efficient and proceeds under mild conditions, which is advantageous for sensitive peptide sequences. The reaction mechanism involves the formation of a π-allyl palladium complex. The palladium(0) catalyst inserts into the carbon-oxygen bond of the allyl ester, generating a cationic π-allyl palladium intermediate and the carboxylate anion. acsgcipr.org This intermediate is then susceptible to attack by a nucleophile, often referred to as an "allyl scavenger," which regenerates the palladium(0) catalyst and forms an allylated scavenger product.
Table 1: Common Reagents for Palladium-Catalyzed Allyl Ester Deprotection
| Catalyst | Nucleophilic Scavenger | Solvent |
|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | Morpholine | Tetrahydrofuran (B95107) (THF) |
| Tetrakis(triphenylphosphine)palladium(0) | Piperidine (B6355638) | Dichloromethane (B109758) (DCM) |
| Tetrakis(triphenylphosphine)palladium(0) | Pyrrolidine | Dichloromethane (DCM) |
It is important to note that the direct nucleophilic attack on the carbonyl carbon of the allyl ester by common nucleophiles, without a catalyst, is generally slow and not a preferred method for its removal due to the relatively poor leaving group ability of the alkoxide.
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For N-Fmoc-L-threonine allyl ester, this reaction can occur under certain conditions, particularly in the presence of a strong base or acid catalyst and another alcohol.
Under basic conditions, such as in the presence of sodium methoxide (B1231860) in methanol, the allyl ester can undergo transesterification to form the corresponding methyl ester. The reaction proceeds via a nucleophilic acyl substitution mechanism where the methoxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses, eliminating the allyl alcohol. Saponification in the presence of an alcohol can be in equilibrium with transesterification. nih.gov
While the allyl ester is generally stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), the use of alcoholic solvents in the presence of bases should be carefully considered to avoid this potential side reaction.
Reactions at the Fmoc-Protected Amine
The N-terminal amine of threonine is protected by the Fmoc group, a base-labile protecting group that is central to one of the major strategies in solid-phase peptide synthesis. wikipedia.orgchempep.com
The Fmoc group exhibits a distinct stability profile, which is a cornerstone of its utility in orthogonal peptide synthesis strategies. total-synthesis.com It is exceptionally stable under acidic conditions. chempep.com This allows for the use of acid-labile protecting groups for the side chains of other amino acids in the peptide sequence, as the Fmoc group will remain intact during their removal.
Conversely, the Fmoc group is highly sensitive to basic conditions. wikipedia.org It is readily cleaved by amines, with piperidine being the most commonly used reagent for this purpose in a solution of a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org The deprotection mechanism proceeds via an E1cB (elimination, unimolecular, conjugate base) pathway. A base removes the acidic proton at the C9 position of the fluorenyl ring, forming a stabilized carbanion. This intermediate then undergoes β-elimination to release the free amine, carbon dioxide, and dibenzofulvene. total-synthesis.com
Table 2: Stability of the Fmoc Group under Different Conditions
| Condition | Reagent Example | Stability of Fmoc Group |
|---|---|---|
| Acidic | Trifluoroacetic acid (TFA) | Stable |
| Basic (amine) | 20% Piperidine in DMF | Labile |
While the deprotection of the Fmoc group is generally efficient, several side reactions can occur, potentially leading to impurities in the final peptide product.
One common side reaction involves the dibenzofulvene byproduct. This reactive species can undergo Michael addition with the newly liberated N-terminal amine of the peptide, leading to the formation of a stable adduct and termination of the peptide chain elongation. To prevent this, an excess of the amine base (e.g., piperidine) is used to trap the dibenzofulvene. wikipedia.org
In the context of peptides containing serine or threonine, a base-catalyzed N→O acyl shift can occur. peptide.com This intramolecular rearrangement involves the migration of the peptide chain from the amino group to the side-chain hydroxyl group, forming an ester linkage. This side reaction is reversible and can be minimized by careful control of the reaction conditions.
Another potential side reaction, particularly in longer peptide sequences, is diketopiperazine formation. peptide.com This can occur at the dipeptide stage after the removal of the N-terminal Fmoc group, where the free amine can attack the C-terminal ester linkage to the solid support, cleaving the dipeptide from the resin as a cyclic product.
For peptides containing aspartic acid, aspartimide formation is a well-known side reaction that can be promoted by the basic conditions of Fmoc deprotection. peptide.com
Reactions Involving the Threonine Hydroxyl Group
The secondary hydroxyl group in the side chain of threonine is a potential site for unintended reactions during peptide synthesis if it is not protected.
A primary concern is O-acylation , where the hydroxyl group acts as a nucleophile and attacks the activated carboxylic acid of the incoming amino acid during the coupling step. This leads to the formation of a branched peptide, which is a significant impurity. To prevent this, the hydroxyl group of threonine is often protected, for instance as a tert-butyl ether, during Fmoc-based SPPS.
As mentioned previously, the hydroxyl group can participate in an N→O acyl shift , particularly under basic conditions. peptide.comiris-biotech.de This intramolecular rearrangement can lead to the formation of a depsipeptide, where an ester linkage is present in the peptide backbone.
Furthermore, during the final cleavage of the peptide from the resin and removal of other side-chain protecting groups with strong acids like trifluoroacetic acid, side reactions involving the threonine hydroxyl group have been observed. For instance, O-sulfonation of serine and threonine has been reported as a side reaction during the removal of Pmc or Mtr protecting groups from arginine residues in the absence of suitable scavengers. nih.gov
Glycosylation Mechanisms
This compound serves as a crucial acceptor molecule in O-glycosylation reactions, a key step in the synthesis of O-linked glycopeptides. rsc.orgnih.gov The total chemical synthesis of O-glycosylated peptides typically employs a building block approach, where the glycosylated threonine residue is first synthesized and then incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org
The core of the mechanism involves the reaction of the secondary hydroxyl group on the threonine side chain with an activated glycosyl donor. This process forms an O-glycosidic bond. While various ester protecting groups for the amino acid are considered, allyl esters have been utilized in these reactions. nih.gov However, their use is not without complications. Research into the glycosylation of amino acid allyl esters has shown that the reaction can be hampered by the formation of additional, unwanted products. nih.gov Further investigation into these side reactions suggests that modifications to the side-chain hydroxyl group, including the potential migration of the allyl group, can occur under certain glycosylation conditions. nih.gov
Once the glycosylated N-Fmoc-L-threonine building block is successfully synthesized, it is used in SPPS to produce complex glycopeptides, which are vital for studying the biological effects of protein glycosylation. nih.gov
Esterification with Other Carboxylic Acids
The side-chain hydroxyl group of this compound can also undergo esterification with other carboxylic acids. This reaction is particularly relevant as a potential side reaction during peptide synthesis. In the process of forming a peptide bond, a carboxylic acid of an incoming amino acid is activated. This activated species is designed to react with the N-terminal amine of the peptide chain.
However, the hydroxyl groups of serine and threonine side chains can also act as nucleophiles and react with the activated ester. rsc.org This side reaction leads to the formation of a new ester bond on the side chain, resulting in an undesired branched peptide. Studies have documented that highly amine-selective N-hydroxysuccinimide (NHS) esters, commonly used for protein modification, can lead to occasional side reactions with these hydroxyl side chains. rsc.org The mechanism involves the nucleophilic attack of the side-chain oxygen on the activated carbonyl carbon of another carboxylic acid, forming a tetrahedral intermediate which then collapses to yield the side-chain ester.
Stereochemical Integrity and Epimerization
Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as epimerization can alter the conformation and biological activity of the final peptide. nih.govdntb.gov.ua Epimerization is the change in configuration at a single stereogenic center, and for this compound, the primary concern is the α-carbon (Cα). nih.gov The resulting epimerized products have very similar physical characteristics to the desired product, making them difficult to purify. nih.govdntb.gov.ua
Factors Influencing Stereochemical Stability
Epimerization during peptide synthesis can occur via two main mechanisms: direct abstraction of the α-proton (Hα) by a base, or through the formation of an oxazol-5(4H)-one intermediate. nih.gov Several factors can promote this unwanted side reaction.
Activation of the Carboxyl Group : The activation of the C-terminal allyl ester to form a peptide bond is a primary step where epimerization can occur. Strong activation of the carboxylate group can induce the formation of an oxazol-5(4H)-one. The Cα proton of this intermediate is significantly more acidic and can be easily abstracted, leading to a loss of stereochemical information. nih.gov
Base : The presence of a base during the coupling step can directly abstract the acidic α-proton, leading to the formation of a carbanion intermediate (enolization). Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. nih.gov The choice of base is critical; for instance, protocols using collidine have been shown to suppress racemization of serine residues to less than 1%. researchgate.net
Pre-incubation Time : The duration for which an amino acid is pre-activated before being added to the peptide chain can significantly impact the extent of epimerization. nih.gov Studies on glycosylated amino acids have shown that epimerization increases as the pre-incubation time increases, suggesting an equilibrium is established between the natural and unnatural epimers in the activated state. nih.gov
Amino Acid Structure : The structure of the amino acid itself plays a role. Side chains with electron-withdrawing groups can increase the acidity of the α-proton, making it more susceptible to abstraction. nih.gov Notably, glycosylation of serine has been shown to dramatically increase the rate of epimerization compared to non-glycosylated serine, indicating that the bulky, electron-withdrawing sugar moiety on the side chain significantly impacts stereochemical stability. nih.gov This suggests that modifications to the threonine side chain of this compound could similarly enhance its susceptibility to epimerization.
| Factor | Influence on Stereochemical Stability | Mechanism | Reference |
|---|---|---|---|
| Strong Carboxyl Activation | Decreases stability, increases epimerization risk. | Promotes formation of oxazol-5(4H)-one intermediate, which has a more acidic α-proton. | nih.gov |
| Presence of Base | Decreases stability, particularly with strong bases. | Causes direct abstraction of the α-proton (enolization), leading to racemization. | nih.govresearchgate.net |
| Extended Pre-incubation | Decreases stability by allowing more time for the activated species to epimerize. | Allows the activated amino acid to reach an equilibrium between L- and D-forms before coupling. | nih.gov |
| Side-Chain Structure (e.g., Glycosylation) | Decreases stability due to electronic and steric effects. | Electron-withdrawing groups on the side chain can increase the acidity of the α-proton. | nih.govnih.gov |
Analytical Methods for Assessing Epimerization
Detecting and quantifying the extent of epimerization is crucial for quality control in peptide synthesis. Since epimers have the same mass, separation techniques are essential for their analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for assessing epimerization. yakhak.org
Chiral HPLC : This method uses a chiral stationary phase (CSP) that interacts differently with the two epimers, allowing for their separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers and their derivatives. sigmaaldrich.comsigmaaldrich.com
Reverse-Phase HPLC (RP-HPLC) : For peptides, which are diastereomers if one amino acid has epimerized, separation can often be achieved on standard C18 columns without the need for a chiral phase. nih.govacs.org The different three-dimensional structures of the diastereomeric peptides lead to different retention times.
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is highly effective. The LC component separates the epimers (or diastereomeric peptides), and the MS component confirms their identity by mass. nih.govacs.org Tandem MS (MS/MS) can be used to further characterize the separated isomers. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can distinguish between diastereomers. The different spatial arrangements of atoms in epimers result in distinct chemical shifts and coupling constants for the protons, particularly those near the stereogenic center. While powerful for structural characterization, HPLC is generally more sensitive for quantifying low levels of an epimeric impurity. dcu.ie
| Method | Principle of Detection | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of epimers with a chiral stationary phase. | Direct separation of enantiomers/epimers, high sensitivity and accuracy for quantification. | Requires specialized, often expensive, chiral columns; method development can be complex. | yakhak.orgsigmaaldrich.comsigmaaldrich.com |
| Reverse-Phase HPLC | Separation of diastereomeric peptides based on differences in polarity and shape. | Uses standard, widely available columns; effective for analyzing epimerization within a peptide sequence. | Does not separate enantiomers of a single amino acid derivative; separation depends on the overall peptide structure. | nih.govacs.org |
| LC-MS/MS | Physical separation by LC followed by mass detection and fragmentation analysis by MS. | Provides both separation and mass confirmation, high sensitivity, and structural information from fragmentation. | Epimers have identical mass, so separation by LC is a prerequisite. | nih.govacs.org |
| NMR Spectroscopy | Differentiation of diastereomers based on their unique magnetic environments in solution. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to HPLC for quantifying minor epimers; complex spectra for large molecules. | dcu.ie |
Analytical Methodologies in the Study of N Fmoc L Threonine Allyl Ester
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for separating N-Fmoc-L-threonine allyl ester from starting materials, byproducts, and other impurities, as well as for determining its purity. High-performance liquid chromatography and thin-layer chromatography are standard practices in this context.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound with high accuracy. The reverse-phase method is commonly used, where a non-polar stationary phase, such as C18, is paired with a polar mobile phase. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. Detection is frequently carried out using a UV detector. Purity levels are often reported to be 98% or higher. fluorochem.co.uksigmaaldrich.com
| Parameter | Typical Conditions |
| Stationary Phase | C18 silica (B1680970) gel |
| Mobile Phase | Gradient of acetonitrile and water (containing 0.1% formic acid) scienceopen.com |
| Detection | UV photodiode array scienceopen.com |
| Purity Assay | ≥ 98.0% sigmaaldrich.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of chemical reactions and for preliminary purity checks. For this compound, TLC is typically performed on plates coated with silica gel. scienceopen.com After eluting the plate with an appropriate solvent system, the compound's position is visualized, commonly under UV light at 254 nm, due to the UV-active fluorenyl group. The retention factor (Rf) can then be calculated to help identify the compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most definitive method for the structural elucidation of this compound in solution.
¹H NMR: The proton NMR spectrum confirms the presence of all hydrogen atoms in the molecule. Key signals include the characteristic aromatic protons of the Fmoc group (typically between δ 7.3–7.8 ppm), the protons of the allyl group (δ ~4.6–5.4 ppm), and the protons of the threonine backbone.
¹³C NMR: The carbon NMR spectrum provides evidence for all carbon atoms in the structure. The ester carbonyl carbon is characteristically found downfield (δ ~170 ppm), while the carbons of the Fmoc and allyl groups also have distinct chemical shifts.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the various functional groups within the molecule by their characteristic vibrational frequencies. The IR spectrum of this compound will display key absorption bands, including:
A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹.
A band for the carbamate (B1207046) N-H stretch, usually observed near 3350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to confirm the molecular weight of the compound. The technique measures the mass-to-charge ratio (m/z) of the ionized molecule. For this compound (C₂₂H₂₃NO₅), the expected monoisotopic mass is 381.1576 g/mol , and the average mass is 381.428 g/mol . chemspider.com In techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺.
| Analytical Technique | Compound Property | Observed Value/Result |
| Mass Spectrometry | Molecular Formula | C₂₂H₂₃NO₅ scbt.com |
| Molecular Weight | 381.42 g/mol scbt.com | |
| Monoisotopic Mass | 381.157623 g/mol chemspider.com |
UV-Vis Spectroscopy for Fmoc Monitoring
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), primarily due to its base-lability, which allows for orthogonal deprotection strategies. A significant advantage of the Fmoc group is the ability to monitor its removal in real-time using UV-Vis spectroscopy. This technique provides invaluable qualitative and quantitative information, ensuring the efficiency of both the deprotection and subsequent coupling reactions. thieme-connect.despringernature.com
The monitoring process is not based on the this compound itself, but rather on the byproducts generated during the deprotection step. thieme-connect.de When the Fmoc group is cleaved from the amino acid using a base, typically a piperidine (B6355638) solution in dimethylformamide (DMF), it forms a dibenzofulvene-piperidine adduct. researchgate.net This adduct possesses a strong chromophore with a distinct UV absorbance maximum. thieme-connect.de
By measuring the absorbance of the solution flowing from the reaction vessel, researchers can quantify the amount of Fmoc group released. researchgate.netrsc.org This measurement directly correlates to the efficiency of the deprotection step. A complete reaction is indicated by a stable and predictable absorbance value, while a lower-than-expected value can signal an incomplete reaction, often referred to as a "difficult sequence". researchgate.net This allows for immediate troubleshooting, such as extending the deprotection time to ensure the complete removal of the Fmoc group before the next coupling cycle. thieme-connect.de The comparison of relative peak heights at each deprotection step allows for an estimation of the efficiency of the previous coupling reaction as well. researchgate.net
The following table summarizes the key spectrophotometric data used in Fmoc monitoring:
| Analyte | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent |
| Dibenzofulvene-piperidine adduct | ~301 nm | 7800 M⁻¹cm⁻¹ | Piperidine/DMF |
Data sourced from multiple studies on Fmoc-SPPS monitoring. researchgate.netrsc.org
This quantitative colorimetric test is an essential quality control step, allowing for the optimization of reaction conditions to produce high-quality peptides. springernature.com
Techniques for Stereochemical Analysis
The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities with potentially altered biological activity. For this compound, which contains two chiral centers, rigorous stereochemical analysis is particularly critical. researchgate.netnih.gov The primary technique for assessing the enantiomeric and diastereomeric purity of this and similar compounds is chiral chromatography, most notably High-Performance Liquid Chromatography (HPLC).
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation. phenomenex.comnih.gov For N-Fmoc amino acids, several types of CSPs have proven effective:
Polysaccharide-based CSPs: These are widely used and can resolve a broad range of N-Fmoc α-amino acid derivatives under reversed-phase conditions. phenomenex.com
Cyclodextrin-based CSPs: These phases, particularly derivatives of β-cyclodextrin, demonstrate high selectivity for Fmoc-amino acids. mdpi.comsigmaaldrich.com
Macrocyclic Glycopeptide Antibiotic CSPs: Phases based on molecules like teicoplanin and vancomycin (B549263) are effective for separating N-blocked amino acids. sigmaaldrich.com
Cinchona Alkaloid-based CSPs: Quinine and quinidine-based selectors, functioning as anion-exchangers, are highly effective for the separation of Nα-Fmoc proteinogenic amino acids. nih.govmdpi.com
The following table outlines common chiral stationary phases used for the analysis of Fmoc-amino acids:
| Chiral Stationary Phase (CSP) Type | Example Selector | Typical Application |
| Polysaccharide-based | Cellulose or Amylose derivatives | Broad-spectrum enantioseparation of Fmoc-amino acids phenomenex.com |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Separation of underivatized and N-derivatized amino acids sigmaaldrich.com |
| Cinchona Alkaloid | Quinine, Quinidine | Anion-exchange separation of acidic compounds like Fmoc-amino acids nih.govmdpi.com |
| Cyclodextrin-based | β-cyclodextrin derivatives | Separation of aromatic analytes, including the fluorene (B118485) moiety of the Fmoc group mdpi.com |
Purity Assessment and Quality Control in Research
Ensuring the chemical purity of this compound is a critical quality control measure before its use in peptide synthesis. Impurities can interfere with coupling reactions, leading to the formation of undesirable side products such as truncated or deletion sequences. daicelpharmastandards.com A combination of analytical techniques is employed to establish a comprehensive purity profile. polypeptide.com
High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of amino acid derivatives and peptides. polypeptide.combachem.com Reversed-phase HPLC (RP-HPLC) is the standard approach, where compounds are separated based on their hydrophobicity. daicelpharmastandards.com Purity is calculated by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram, typically detected by UV absorbance at 210–220 nm. bachem.com
Mass Spectrometry (MS) is indispensable for confirming the identity of the compound by verifying its molecular weight. polypeptide.combachem.com Techniques like electrospray ionization mass spectrometry (ESI-MS) are commonly coupled with liquid chromatography (LC-MS) to provide both purity data and mass confirmation simultaneously. biosynth.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the correct assembly of the molecule, including the presence of the Fmoc, threonine, and allyl ester moieties.
Elemental Analysis measures the content of carbon, hydrogen, and nitrogen, comparing the experimental values to the calculated theoretical values for the molecular formula (C₂₂H₂₃NO₅) to support the compound's identity and purity. bachem.com
The table below summarizes the primary methods for quality control of this compound:
| Analytical Technique | Purpose | Information Provided |
| RP-HPLC | Purity Determination | Quantifies the percentage of the main compound relative to impurities. polypeptide.combachem.com |
| Mass Spectrometry (MS) | Identity Confirmation | Verifies the molecular weight of the compound. polypeptide.combachem.com |
| NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure and the presence of all functional groups. bachem.com |
| Elemental Analysis | Compositional Verification | Confirms the elemental composition (C, H, N) matches the molecular formula. bachem.com |
A combination of these methods provides a robust quality control framework, ensuring that the this compound used in research is of sufficient purity and has the correct chemical identity for successful and reproducible peptide synthesis. polypeptide.com
Future Research Directions and Perspectives
Development of Novel Protecting Group Strategies
The combination of the Fmoc group for N-terminal protection and tert-butyl (tBu) or trityl (Trt) groups for side-chain protection is a cornerstone of modern Solid Phase Peptide Synthesis (SPPS) researchgate.net. The addition of the allyl ester introduces a third layer of orthogonality, as it is stable under the acidic and basic conditions used to remove tBu and Fmoc groups, respectively researchgate.net. Its removal is typically achieved under mild conditions using a palladium(0) catalyst researchgate.net.
Future research will likely focus on overcoming the limitations of current palladium-based deprotection, such as catalyst cost, oxygen sensitivity, and potential contamination of the final peptide googleapis.com. A promising avenue is the development of greener, more efficient catalytic systems. This could include exploring alternative metal catalysts or developing novel, non-metallic deallylation methods, such as the recently reported use of iodine in polyethylene (B3416737) glycol rsc.org. Furthermore, strategies that combine the unique reactivity of the allyl group with other emerging protecting groups could lead to multi-level orthogonal systems, enabling the synthesis of highly complex, branched, or multi-functionalized peptides.
| Protecting Group | Abbreviation | Typical Function Protected | Cleavage Conditions | Orthogonal To |
| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | 20% Piperidine (B6355638) in DMF (Base) | tBu, Boc, Trt, Allyl |
| tert-Butoxycarbonyl | Boc | α-Amino, Side Chains | Strong Acid (e.g., TFA) | Fmoc, Allyl |
| tert-Butyl | tBu | Side Chains (Asp, Glu, Ser, Thr) | Strong Acid (e.g., TFA) | Fmoc, Allyl |
| Allyl Ester | OAll | C-Terminus, Side Chains (Asp, Glu) | Pd(0) catalyst + scavenger | Fmoc, tBu, Boc |
| Alloxycarbonyl | Alloc | Side Chains (Lys, Orn) | Pd(0) catalyst + scavenger | Fmoc, tBu, Boc |
This table provides a comparative overview of common protecting groups used in peptide synthesis, highlighting the orthogonality of the Allyl ester.
Automation and High-Throughput Synthesis with N-Fmoc-L-threonine Allyl Ester
Solid Phase Peptide Synthesis (SPPS) has revolutionized peptide chemistry by enabling automation and high-throughput production acs.org. The integration of this compound into these automated workflows is a key area for future development. The unique deprotection chemistry of the allyl group allows for selective on-resin manipulations, which can be programmed into automated synthesizers researchgate.net.
A significant advancement is the use of microwave energy to accelerate SPPS, including the cleavage of protecting groups gantrade.comacs.org. Research has shown that microwave-assisted deprotection of allyl and Alloc groups can be performed rapidly (e.g., two 5-minute cycles) and efficiently under atmospheric conditions, reducing the long reaction times typically associated with palladium catalysis at room temperature gantrade.comacs.org. Future work should focus on optimizing these microwave protocols specifically for this compound and integrating them into fully automated, high-throughput platforms. This would enable the rapid synthesis of peptide libraries with specific modifications at the threonine C-terminus, accelerating drug discovery and structure-activity relationship studies. High-throughput experimentation (HTE) workflows can also be adapted for on-resin screening to quickly identify optimal conditions for both coupling and deprotection steps frontiersin.org.
| Synthesis Parameter | Traditional Manual SPPS | Automated Microwave-Assisted SPPS | Advantage of Automation |
| Time per Amino Acid Coupling | 80-150 minutes | ~4-20 minutes | Significant time reduction rsc.orggoogle.com |
| Allyl Deprotection Time | 2 hours or more | ~10 minutes | Faster cycles, less catalyst poisoning risk gantrade.comacs.org |
| Throughput | Low (1 peptide) | High (parallel or sequential synthesis of multiple peptides) | Enables library synthesis rsc.orggoogle.com |
| Reagent Consumption | High | Reduced | Lower cost and waste google.com |
| Process Control | Manual, operator-dependent | Precise, programmable control | High reproducibility |
This table compares key parameters of manual versus automated synthesis, illustrating the potential for high-throughput applications.
Applications in Bioconjugation and Chemical Biology
The true value of an orthogonal protecting group strategy lies in its application to creating functional molecules for chemical biology googleapis.com. The allyl ester of this compound serves as a latent handle for site-specific modification. After the main peptide chain is assembled, the allyl group can be selectively removed on-resin, exposing a unique carboxylic acid group for further chemistry while the rest of the peptide remains protected.
This strategy opens the door to numerous bioconjugation applications. Future research will undoubtedly explore the use of this handle for:
Peptide Cyclization: Forming a lactam bridge with a side-chain amine (e.g., Lysine) to create constrained cyclic peptides with enhanced stability and bioactivity acs.org.
Attachment of Payloads: Conjugating reporter molecules (fluorophores, biotin), imaging agents, or cytotoxic drugs to a specific site on the peptide.
Surface Immobilization: Attaching peptides to solid supports or nanoparticles for diagnostic or biomaterial applications.
Segment Ligation: Using the deprotected carboxylate as a ligation point for assembling larger proteins from smaller peptide fragments.
The development of robust, on-resin conjugation chemistries compatible with the exposed carboxylic acid will be critical for realizing these applications.
| Reaction Type | Reagents/Partners | Resulting Linkage | Potential Application |
| Amide Bond Formation | Amine-containing molecule (e.g., Lys side chain, fluorescent probe) + Carbodiimide | Amide | Peptide cyclization, Labeling |
| Esterification | Alcohol-containing molecule | Ester | Prodrug synthesis, Surface attachment |
| Hydrazide Formation | Hydrazine derivative | Hydrazide | Linker for further conjugation |
| Thioester Formation | Thiol-containing molecule + Carbodiimide | Thioester | Native Chemical Ligation (NCL) precursor |
This table outlines potential bioconjugation reactions that can be explored using the selectively deprotected allyl ester.
Exploration in Material Science and Polymer Chemistry
The application of peptides in material science to create functional biomaterials is a rapidly growing field rsc.org. The allyl group in this compound is not just a protecting group; it is a reactive functional group with significant potential in polymer chemistry. Allyl esters can participate in polymerization reactions to form polymers and copolymers googleapis.comgoogle.comresearchgate.net.
A particularly exciting future direction is the use of the allyl group in "click chemistry," specifically the radical-mediated thiol-ene reaction frontiersin.orgrsc.orgnih.gov. This reaction is bio-orthogonal, proceeds under mild conditions, and can be initiated by light, allowing for spatial and temporal control acs.orgfrontiersin.org. Future research could explore using this compound, or peptides derived from it, to:
Functionalize Hydrogels: Covalently attach peptides to pre-formed hydrogels containing thiol groups to create bioactive scaffolds for 3D cell culture acs.orgnih.gov.
Create Peptide-Polymer Conjugates: Use the allyl group as a point of attachment for grafting peptides onto polymer backbones, imparting biological function to synthetic materials.
Develop Novel Biomaterials: Incorporate the amino acid directly as a monomer in a co-polymerization reaction with other allyl or vinyl monomers to create new classes of biodegradable or functional polymers gantrade.comresearchgate.net.
| Reaction | Description | Potential Material Application |
| Radical Polymerization | The C=C double bond of the allyl group acts as a monomer or comonomer. | Creation of novel thermosetting resins or functional polymers with peptide-like properties gantrade.comresearchgate.net. |
| Thiol-Ene Reaction | Radical-mediated addition of a thiol (e.g., from a cysteine residue or a polymer) across the allyl double bond nih.gov. | Grafting peptides onto surfaces; cross-linking of hydrogels for tissue engineering acs.orgnih.gov. |
| Copolymerization | Polymerizing with other monomers like styrene (B11656) or acrylates. | Developing functional copolymers for coatings, adhesives, or advanced composites googleapis.com. |
This table details potential reactions for utilizing the allyl group in material and polymer science.
Computational Chemistry Approaches to Reactivity and Selectivity
As synthetic chemistry becomes more complex, computational tools are increasingly used to predict reactivity, elucidate reaction mechanisms, and guide experimental design yale.eduumd.edu. The application of computational chemistry to the study of this compound represents a significant frontier.
Future research in this area could employ methods like Density Functional Theory (DFT) to:
Model Deprotection Mechanisms: Investigate the detailed mechanism of palladium-catalyzed deallylation, including the structure of intermediates and transition states nih.gov. This could help in designing more efficient catalysts or identifying conditions to suppress side reactions.
Predict Reactivity and Selectivity: Calculate reactivity descriptors to understand how the electronic properties of the peptide sequence might influence the efficiency of deprotection or subsequent conjugation reactions researchgate.net.
Screen New Catalysts: Computationally evaluate the potential of alternative, non-palladium catalysts for allyl ester cleavage, accelerating the discovery of cheaper and greener deprotection methods.
Analyze Conformation: Study how the incorporation of this building block affects the local conformation of a peptide, which is crucial for its biological activity.
By providing a deeper molecular-level understanding, computational approaches can significantly reduce the experimental effort required to optimize synthetic protocols and develop novel applications for this versatile compound.
| Computational Method | Research Question | Potential Impact |
| Density Functional Theory (DFT) | What is the lowest energy pathway for Pd-catalyzed deallylation? | Design of more efficient catalysts and reaction conditions nih.gov. |
| Molecular Dynamics (MD) Simulation | How does the allyl ester affect the solution-phase conformation of the peptide? | Prediction of peptide structure and function. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | How does the enzymatic environment affect the reactivity of a peptide containing this residue? | Understanding biological interactions and designing enzyme-responsive materials. |
| Descriptor-Based Modeling | Can we predict the rate of deprotection based on the local peptide sequence? | Optimization of high-throughput synthesis protocols. |
This table highlights how different computational chemistry methods could be applied to advance the use of this compound.
Q & A
Q. What are the key synthetic routes for preparing N-Fmoc-L-threonine Allyl Ester in peptide chemistry?
this compound is synthesized via sequential protection of the amino and carboxyl groups. First, the threonine hydroxyl group is protected (e.g., using benzyl or acetyl groups), followed by allyl esterification of the carboxyl group. Allyl bromide is commonly used with a base like Cs₂CO₃ or NaHCO₃ in solvents such as DMF or CH₂Cl₂ to form the allyl ester . The Fmoc group is then introduced at the amino group using Fmoc-OSu (succinimidyl carbonate) in the presence of a mild base (e.g., Na₂CO₃) to avoid racemization . Critical steps include pH control during Fmoc protection and inert atmosphere maintenance to prevent oxidation.
Q. How is the allyl ester group selectively removed during peptide synthesis?
The allyl ester is cleaved via palladium-catalyzed deprotection. A typical procedure involves Pd(PPh₃)₄ (5 mol%) and a nucleophile (e.g., morpholine or dimedone) in THF/CH₂Cl₂ under nitrogen. The reaction is monitored by TLC until complete deprotection, followed by filtration through celite to remove Pd residues . Competing side reactions, such as β-hydride elimination, are mitigated by optimizing catalyst loading and reaction time .
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Confirms allyl ester presence (δ ~4.6–5.4 ppm for CH₂=CHCH₂O and δ ~170 ppm for the ester carbonyl) and Fmoc group integrity (δ ~7.3–7.8 ppm for aromatic protons) .
- FT-IR : Detects ester C=O stretching (~1740 cm⁻¹) and Fmoc carbamate N-H (~3350 cm⁻¹) .
- HPLC-MS : Validates purity and molecular weight (expected [M+H]⁺ = 395.4 g/mol for C₂₂H₂₁NO₆) .
Advanced Research Questions
Q. How can Pd-catalyzed allyl deprotection be optimized to minimize catalyst residues in sensitive peptide sequences?
Catalyst residues can interfere with downstream reactions (e.g., cyclization). Strategies include:
- Ligand tuning : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for better solubility and lower residual metal content .
- Scavengers : Post-reaction treatment with thiourea or polymer-supported thiols to chelate Pd .
- Flow chemistry : Continuous flow systems reduce Pd contact time and improve separation efficiency .
Q. What experimental controls prevent racemization during Fmoc protection of L-threonine derivatives?
Racemization occurs under basic conditions. Mitigation involves:
Q. How is this compound integrated into solid-phase peptide synthesis (SPPS)?
The compound serves as a carboxyl-protected building block in SPPS. Key steps:
Q. How are competing side reactions managed during cyclization of peptides containing this compound?
Cyclization via intramolecular esterification may compete with oligomerization. Solutions include:
Q. What solvent systems enhance the solubility of this compound in hydrophobic peptide sequences?
The allyl ester improves solubility in organic phases. Preferred solvents:
- CHCl₃/THF (1:1) : For SPPS coupling steps.
- DMSO/DMF (1:4) : For dissolving aggregated intermediates .
- Additives : 0.1% TFA in CH₂Cl₂ for charged sequences .
Methodological Notes
- Contradictions in evidence : While Pd(PPh₃)₄ is widely used for deprotection suggests ligand-modified catalysts for better efficiency. Researchers should validate methods based on peptide sequence complexity.
- Data gaps : Limited evidence on long-term stability; recommend storage at –20°C under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
